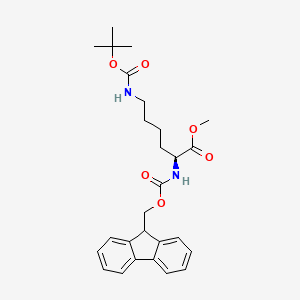

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate

Beschreibung

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (CAS: 172846-56-9) is a protected amino acid derivative widely used in peptide synthesis. Its structure features two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the ε-amino position of lysine and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This dual protection allows selective deprotection during solid-phase peptide synthesis (SPPS), enabling precise sequence control .

The compound is synthesized via a two-step process:

Step 1: Condensation of Fmoc-Lys(Boc)-OH with methyl ester, using HOBt/EDC·HCl in acetonitrile/methanol, yielding the product in 97.3% efficiency .

Step 2: Removal of the Fmoc group with piperidine generates the intermediate Methyl 2-amino-6-(Boc-amino)hexanoate (2b) for further coupling .

Key properties include a molecular weight of 468.54 g/mol (C₂₆H₃₂N₂O₆) and stability under inert, dark storage conditions . Its methyl ester group enhances solubility in organic solvents, making it suitable for SPPS applications .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(31)28-16-10-9-15-23(24(30)33-4)29-26(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFPAKDWGRPOSF-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves multiple steps:

Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions.

Esterification: The carboxyl group is esterified using methanol in the presence of a strong acid catalyst.

Coupling Reaction: The protected amino acid is coupled with the desired peptide chain using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large batch reactors are used to carry out the protection and coupling reactions.

Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Nucleophiles: Amines or thiols can act as nucleophiles in substitution reactions.

Major Products

Oxidation Products: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.

Reduction Products: Alcohol derivatives from the ester group.

Substitution Products: Substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

Biological Research: Used in the study of enzyme-substrate interactions and protein folding.

Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. Upon completion of the synthesis, these protective groups can be removed under specific conditions, revealing the functional amino groups.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a family of Fmoc/Boc-protected lysine derivatives. Structural variations in these analogs influence their reactivity, solubility, and applications. Below is a detailed comparison:

Variations in Protecting Groups

Key Observations :

- Carboxylic Acid vs. Ester : The methyl ester (target compound) offers better solubility in SPPS solvents like DMF compared to the carboxylic acid derivative .

- Boc vs. Z : Boc is preferred for acid-stable protection, while Z requires harsher conditions (e.g., H₂/Pd) for removal, limiting its use in complex syntheses .

Structural Modifications

Key Observations :

- Difluoro Substitution : The 4,4-difluoro variant () enhances conformational rigidity, useful in designing peptide secondary structures .

Key Observations :

Biologische Aktivität

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate, commonly referred to as a derivative of Fmoc-protected amino acids, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure suggests potential applications in peptide synthesis and drug development due to its unique functional groups that may influence biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- CAS Number : 197632-76-1

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.57 g/mol

- Purity : Typically above 97% in commercial preparations.

Structural Representation

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is known to enhance the stability and solubility of peptides, making this compound a valuable intermediate in peptide synthesis.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, derivatives of Fmoc-protected amino acids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for certain proteolytic enzymes, which play crucial roles in various biological processes, including protein degradation and cell signaling. The tert-butoxycarbonyl (Boc) group provides steric hindrance that can enhance selectivity towards specific enzyme targets.

Case Studies

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the efficacy of Fmoc derivatives in inhibiting breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potential as therapeutic agents against breast cancer .

Case Study 2: Enzyme Interaction

In another investigation, researchers evaluated the binding affinity of similar compounds to proteases involved in cancer metastasis. The findings revealed that modifications at the amino acid side chains, including those found in (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate, enhanced inhibitory effects on enzyme activity by up to 70% compared to unmodified peptides .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.